4-Phenylthiophen-2-aminehydrochloride
Description
4-Phenylthiophen-2-amine hydrochloride (CAS: Not explicitly provided in evidence) is a thiophene-derived amine salt characterized by a phenyl substituent at the 4-position of the thiophene ring and an amine group at the 2-position, which is protonated as a hydrochloride salt. This compound is structurally analogous to other thiophene-based amines but distinguishes itself through its phenyl substitution pattern.
Properties
Molecular Formula |
C10H10ClNS |
|---|---|
Molecular Weight |
211.71 g/mol |
IUPAC Name |
4-phenylthiophen-2-amine;hydrochloride |
InChI |
InChI=1S/C10H9NS.ClH/c11-10-6-9(7-12-10)8-4-2-1-3-5-8;/h1-7H,11H2;1H |
InChI Key |
UQOZXOBXTUVGNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions.
Industrial Production Methods
Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and efficiency. Additionally, the use of environmentally sustainable methods, such as metal-free dehydration and sulfur cyclization, is gaining traction in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Phenylthiophen-2-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring .
Scientific Research Applications
4-Phenylthiophen-2-aminehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing into its potential use as an anti-inflammatory or anticancer agent.
Industry: It is used in the production of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 4-Phenylthiophen-2-aminehydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4-Methylthiophen-2-amine Hydrochloride
- Structural Differences : Replaces the phenyl group with a methyl group at the 4-position of the thiophene ring.
- However, the absence of an aromatic substituent may limit π-π stacking interactions critical for binding in pharmacological contexts .
- Applications : Used in synthetic intermediates for heterocyclic compounds, similar to 4-phenyl derivatives.
1-[5-(4-Chlorophenyl)thiophen-2-yl]ethan-1-amine Hydrochloride
- Structural Differences : Features a 4-chlorophenyl substituent at the 5-position of the thiophene ring and an ethylamine group at the 2-position.
- The ethylamine chain may enhance bioavailability compared to simpler amines .
- Research Relevance : Such chlorinated analogs are often explored for enhanced receptor binding in medicinal chemistry.
{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}amine Dihydrochloride
- Structural Differences : Replaces the thiophene ring with a thiazole ring and introduces a chlorophenyl group.
- Functional Implications : The thiazole ring’s nitrogen atom increases polarity and hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability. The dihydrochloride salt form further enhances water solubility .
- Synthetic Challenges : Thiazole synthesis often requires harsher conditions (e.g., Hantzsch thiazole synthesis) compared to thiophene derivatives.
(3-Methyl-2-thienyl)methylamine Hydrochloride
- Structural Differences : Combines a 3-methylthiophen-2-ylmethyl group with a pyridinylmethyl amine.
- This dual functionality makes it a candidate for metal-organic frameworks or catalytic applications .
- Stability : Pyridine’s basicity may reduce hydrochloride salt stability under alkaline conditions compared to purely aliphatic amines.
Comparative Analysis Table
| Compound Name | Core Structure | Key Substituents | Solubility Profile | Stability Considerations | Potential Applications |
|---|---|---|---|---|---|
| 4-Phenylthiophen-2-amine HCl | Thiophene | 4-Ph, 2-NH₂·HCl | Moderate in polar solvents | Sensitive to strong acids/bases | Pharmaceutical intermediates |
| 4-Methylthiophen-2-amine HCl | Thiophene | 4-Me, 2-NH₂·HCl | High in polar solvents | Higher thermal stability | Organic synthesis |
| 1-[5-(4-Cl-Ph)thiophen-2-yl]ethylamine HCl | Thiophene | 5-(4-Cl-Ph), 2-CH₂NH₂·HCl | Low in non-polar solvents | Oxidative stability enhanced | Bioactive molecule development |
| {[4-(4-Cl-Ph)-thiazol-2-yl]methyl}amine·2HCl | Thiazole | 4-(4-Cl-Ph), 2-CH₂NH₂·2HCl | High aqueous solubility | Sensitive to UV light | Drug delivery systems |
| (3-Me-2-thienyl)methylamine HCl | Thiophene + Pyridine | 3-Me-thienyl, 4-pyridinyl-CH₂NH·HCl | Variable (pH-dependent) | Alkaline hydrolysis risk | Catalysis, coordination chemistry |
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